molecular formula C49H89NO25 B125226 Erythromycin lactobionate CAS No. 3847-29-8

Erythromycin lactobionate

Cat. No. B125226
CAS RN: 3847-29-8
M. Wt: 1092.2 g/mol
InChI Key: NNRXCKZMQLFUPL-WBMZRJHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin lactobionate is a soluble salt of erythromycin suitable for intravenous administration . It is a broad-spectrum, topical macrolide antibiotic with antibacterial activity . Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics .


Synthesis Analysis

Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . The synthesis of erythromycin lactobionate involves the addition of lactobionic acid or an aqueous solution thereof to erythromycin in acetone, followed by stirring at 5-35° C .


Molecular Structure Analysis

The molecular formula of erythromycin lactobionate is C49H89NO25 . The molecular weight is 1092.2 g/mol . The structure of erythromycin lactobionate includes a macrolide ring with multiple functional groups, including hydroxyl, methoxy, and amine groups .


Chemical Reactions Analysis

Erythromycin lactobionate diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome . This prevents bacterial protein synthesis. Depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved, erythromycin lactobionate may be bacteriostatic or bactericidal in action .


Physical And Chemical Properties Analysis

Erythromycin lactobionate is a crystalline solid . It is basic and readily forms salts with acids . It is a soluble salt of erythromycin suitable for intravenous administration .

Scientific Research Applications

Antibiotic Detection in Milk

Erythromycin lactobionate's application in detecting antibiotic residues in milk has been demonstrated by Wang et al. (2015). They synthesized a carboxyphenyl derivative of erythromycin and used it in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for determining erythromycin in milk, showing its utility in monitoring antibiotic contamination in dairy products (Wang et al., 2015).

Gastrointestinal Motility Studies

Erythromycin lactobionate's prokinetic effects on the gastrointestinal tract have been studied in infants and children. A review by Curry, Lander, and Stringer (2001) highlights its use in promoting tolerance of enteral feeds and enhancing gastrointestinal motility in various pediatric disorders (Curry, Lander, & Stringer, 2001).

Environmental Toxicology

The environmental impact of erythromycin on marine organisms has been assessed by Rodrigues et al. (2019). Their study on the marine fish Sparus aurata (gilthead seabream) examined erythromycin's sub-lethal effects, contributing to our understanding of antibiotic pollution in aquatic ecosystems (Rodrigues et al., 2019).

Pharmacokinetics in Aquaculture

Di Salvo et al. (2013) investigated the pharmacokinetics and residue depletion of erythromycin in rainbow trout, providing insights into its use in aquaculture and implications for fish health and food safety (Di Salvo, Della Rocca, Cagnardi, & Pellegrino, 2013).

Chiral Selector in Drug Analysis

Xu, Du, Chen, and Chen (2010) explored erythromycin lactobionate as a chiral selector in capillary electrophoresis for enantiomeric separations of basic drugs. This application illustrates its role in pharmaceutical analysis (Xu, Du, Chen, & Chen, 2010).

Neuroprotective Effects

Katayama, Inaba, Nito, Ueda, and Katsura (2014) discovered erythromycin's neuroprotective effects against cerebral ischemia in rats. Their findings suggest potential therapeutic applications of erythromycin in neurology (Katayama, Inaba, Nito, Ueda, & Katsura, 2014).

Antibiotic Resistance Studies

Schwaiger and Bauer (2008) identified the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis, contributing to our understanding of antibiotic resistance mechanisms (Schwaiger & Bauer, 2008).

Algal Growth and Antioxidant System

Wan, Guo, Peng, and Wen (2015) studied the effect of erythromycin exposure on the growth, antioxidant system, and photosynthesis of Microcystis flos-aquae, indicating its ecological impact and interaction with aquatic microorganisms (Wan, Guo, Peng, & Wen, 2015).

Safety And Hazards

Erythromycin lactobionate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRXCKZMQLFUPL-WBMZRJHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H89NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009322
Record name Erythromycin lactobionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1092.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin lactobionate

CAS RN

3847-29-8
Record name Erythromycin lactobionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3847-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin lactobionate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin lactobionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin lactobionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN LACTOBIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33H58I7GLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,050
Citations
HC FARRAR, MC WALSH-SUKYS… - The Pediatric …, 1993 - journals.lww.com
… achieved after the intravenous infusion of erythromycin lactobionate are between 4- and 10-… occurred in patients receiving intravenous erythromycin lactobionate, raising the possibility …
Number of citations: 50 journals.lww.com
KC Oberg, JL Bauman - Pharmacotherapy: The Journal of …, 1995 - Wiley Online Library
… She was empirically started on erythromycin lactobionate 1 g … In conclusion, erythromycin lactobionate at usual dosages … due to intravenous erythromycin lactobionate therapy. Top panel…
Q Tang, D Ling, Y Shen, J Chang… - Chinese Journal of …, 1989 - ingentaconnect.com
HPLC analysis indicated that commercial erythromycin lactobionate contains about 0.5—1.0degradation product besides erythrbomycin A(EA)and some other minor comp-onentsOn …
Number of citations: 3 www.ingentaconnect.com
Y Hirakata, M Kaku, K Tomono, K Tateda… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… Using this model, we evaluated the efficacy of erythromycin lactobionate (EML) in treating P. aeruginosa bacteremia. Treatment with EML at 50 and 100 mg/kg of body weight per day …
Number of citations: 55 journals.asm.org
KM Downey… - British journal of clinical …, 1986 - Wiley Online Library
Ten healthy normal volunteers received an intravenous infusion of erythromycin lactobionate over 60 min to a total dose of 800 mg (n = 9), and 524 mg (n = 1). Blood samples were …
Number of citations: 39 bpspubs.onlinelibrary.wiley.com
B Chen, Y Du, H Wang - Electrophoresis, 2010 - Wiley Online Library
… In this work, erythromycin lactobionate (EL) belonging to the group of macrolide antibiotics is first used as a chiral selector in NACE for the enantiomeric separations of basic drugs. EL …
SJ Tschida, DRP Guay, RJ Straka… - … : The Journal of …, 1996 - Wiley Online Library
… Critically ill patients hospitalized on a 12-bed medical intensive care unit (MICU) who were receiving intravenous antimicrobial therapy with either erythromycin lactobionate or p-lactam …
G Xu, Y Du, B Chen, J Chen - Chromatographia, 2010 - Springer
… In this study erythromycin lactobionate belonging to the … As observed, erythromycin lactobionate allowed excellent … In addition, erythromycin lactobionate possesses advantages such as …
Number of citations: 30 link.springer.com
MP Kane, GR Bailie, DG Moon, I Siu… - Peritoneal dialysis …, 1994 - journals.sagepub.com
… U sing the same aseptic technique, erythromycin lactobionate 300 mgwas added to each of … All 12 bags yielded a theoretical initial erythromycin lactobionate concentration of 150 mg/L. …
Number of citations: 4 journals.sagepub.com
GE Marlin, PJ Thompson, CR Jenkins… - Human …, 1983 - journals.sagepub.com
… Acidity of infusion fluid is known to relate directly to the incidence of thrombophlebitis (Eremin & Marshall, 1977), but in this study the pH of the final solution of erythromycin lactobionate …
Number of citations: 29 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.